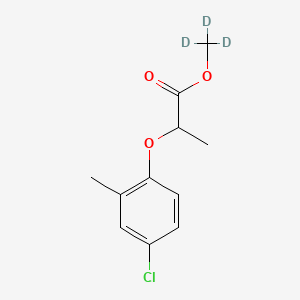

MCPP methyl ester-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO3 |

|---|---|

Molecular Weight |

231.69 g/mol |

IUPAC Name |

trideuteriomethyl 2-(4-chloro-2-methylphenoxy)propanoate |

InChI |

InChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3/i3D3 |

InChI Key |

YWGAULPFWIQKRB-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to meta-Chlorophenylpiperazine (mCPP) and its Deuterated Analog for Research Applications

Prepared for: Researchers, scientists, and drug development professionals

Introduction

This technical guide provides a comprehensive overview of meta-Chlorophenylpiperazine (mCPP), a psychoactive compound of the phenylpiperazine class, and its deuterated analog used in research. It is critical to distinguish mCPP (the psychoactive drug) from the herbicide Mecoprop, which is also sometimes abbreviated as MCPP. This guide focuses exclusively on the former, which is a significant tool in neuroscience research due to its interaction with serotonin receptors. We will also discuss its deuterated form, commonly 1-(3-Chlorophenyl)piperazine-d8 (mCPP-d8), which serves as an essential internal standard for quantitative analysis.

MCPP and its Deuterated Analog: Chemical Identity and Structure

meta-Chlorophenylpiperazine (mCPP) is a synthetic drug that acts as a non-selective serotonin receptor agonist and a serotonin releasing agent.[1] Its deuterated analog, 1-(3-Chlorophenyl)piperazine-d8 (mCPP-d8), is a stable isotope-labeled version of mCPP where eight hydrogen atoms on the piperazine ring are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of mCPP in biological matrices.[2]

Chemical Structure of mCPP:

Caption: Chemical structure of meta-Chlorophenylpiperazine (mCPP).

Chemical Structure of mCPP-d8:

Caption: Chemical structure of 1-(3-Chlorophenyl)piperazine-d8 (mCPP-d8).

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of mCPP is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃ClN₂ | [3] |

| Molar Mass | 196.68 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 88 - 92 °C | |

| Water Solubility | Insoluble | |

| Organic Solvent Solubility | Soluble in ethanol, dichloromethane | |

| pKa (Strongest Basic) | 8.87 | |

| Metabolism | Primarily by CYP2D6 to p-hydroxy-mCPP | |

| Elimination Half-life | 4–14 hours |

Pharmacology and Mechanism of Action

mCPP is a non-selective serotonin receptor agonist with varying affinities for different 5-HT receptor subtypes. It also acts as a serotonin reuptake inhibitor and releasing agent. Its primary effects are mediated through its interaction with the serotonergic system.

Receptor Binding Profile

The receptor binding affinities of mCPP for various serotonin (5-HT) and other neurotransmitter receptors are summarized below.

| Receptor | Ki (nM) | Reference |

| 5-HT₁A | 130 | |

| 5-HT₁B | 160 | |

| 5-HT₁D | 51 | |

| 5-HT₂A | 32.1 | |

| 5-HT₂B | 28.8 (Antagonist) | |

| 5-HT₂C | 3.4 (Partial Agonist) | |

| 5-HT₃ | 310 | |

| SERT (Serotonin Transporter) | 230 (IC₅₀) |

Signaling Pathways

mCPP's interaction with 5-HT₂C receptors is of particular interest in research. Activation of 5-HT₂C receptors, which are G-protein coupled receptors (GPCRs) coupled to Gq/11, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Caption: Simplified 5-HT2C receptor signaling pathway activated by mCPP.

Experimental Protocols

Synthesis of mCPP

A common synthetic route to mCPP involves the reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride.

Caption: General synthetic scheme for mCPP.

Detailed Protocol: A mixture of 3-chloroaniline and bis(2-chloroethyl)amine hydrochloride is refluxed in a suitable solvent such as xylene. The resulting product, 1-(3-chlorophenyl)piperazine hydrochloride, is then neutralized to yield the free base, mCPP.

Bioanalytical Method for mCPP Quantification using LC-MS/MS

This protocol outlines a general procedure for the quantification of mCPP in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with mCPP-d8 as the internal standard.

4.2.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 10 µL of mCPP-d8 internal standard solution (concentration to be optimized).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.2.2. LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification.

-

mCPP transition: m/z 197.1 → 156.1

-

mCPP-d8 transition: m/z 205.1 → 164.1

-

4.2.3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Caption: Experimental workflow for mCPP quantification in plasma.

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of mCPP for a specific serotonin receptor subtype (e.g., 5-HT₂C).

4.3.1. Materials

-

Cell membranes expressing the receptor of interest.

-

Radioligand (e.g., [³H]-mesulergine for 5-HT₂C).

-

Non-labeled competitor (mCPP).

-

Assay buffer.

-

96-well plates.

-

Filter mats.

-

Scintillation fluid.

-

Microplate scintillation counter.

4.3.2. Procedure

-

Prepare serial dilutions of mCPP.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of mCPP.

-

For total binding wells, add buffer instead of mCPP. For non-specific binding wells, add a high concentration of a known non-labeled ligand.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through filter mats.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Dry the filter mats and add scintillation fluid.

-

Measure the radioactivity using a microplate scintillation counter.

4.3.3. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of mCPP.

-

Determine the IC₅₀ value (the concentration of mCPP that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Applications in Research

mCPP is widely used as a pharmacological tool to investigate the role of the serotonergic system in various physiological and pathological processes, including:

-

Anxiety and Depression: To probe the function of 5-HT₂C receptors in mood disorders.

-

Appetite and Obesity: To study the role of 5-HT₂C receptor agonism in regulating food intake.

-

Drug Addiction: To investigate the involvement of the serotonergic system in the rewarding effects of drugs of abuse.

-

Migraine: As a provocative agent to induce migraine-like headaches in clinical research.

The use of mCPP-d8 as an internal standard is crucial for accurate pharmacokinetic and pharmacodynamic studies of mCPP, ensuring reliable data for understanding its in vivo disposition and effects.

Conclusion

meta-Chlorophenylpiperazine (mCPP) is a valuable research tool for elucidating the complex functions of the serotonergic system. Its deuterated analog, mCPP-d8, is indispensable for accurate quantitative bioanalysis. This technical guide provides a foundational understanding of the chemical properties, pharmacology, and experimental methodologies related to mCPP and its deuterated standard, intended to support the research endeavors of scientists and drug development professionals.

References

An In-depth Technical Guide to the Synthesis and Purification of MCPP Methyl Ester-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of MCPP (Mecoprop) methyl ester-d3. This deuterated analog of the common herbicide is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry. This document outlines a detailed synthetic pathway, purification protocols, and expected analytical data to support its use in a research environment.

Introduction

MCPP, or (±)-2-(4-chloro-2-methylphenoxy)propanoic acid, is a widely used herbicide for the control of broad-leaf weeds.[1] Its biological activity is primarily attributed to the (R)-(+)-enantiomer.[2] For research purposes, particularly in drug metabolism and environmental analysis, isotopically labeled internal standards are crucial for accurate quantification. MCPP methyl ester-d3, with deuterium atoms on the methyl ester group, serves as an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass-to-charge ratio.

This guide details a two-step synthesis of this compound, commencing with the Williamson ether synthesis to create the MCPP acid precursor, followed by a Fischer esterification using deuterated methanol.

Synthesis of this compound

The synthesis of this compound is accomplished in two primary stages:

-

Synthesis of 2-(4-chloro-2-methylphenoxy)propanoic acid (MCPP) via Williamson Ether Synthesis.

-

Esterification of MCPP with deuterated methanol to yield this compound.

Experimental Protocols

2.1.1. Step 1: Synthesis of 2-(4-chloro-2-methylphenoxy)propanoic acid (MCPP)

This step involves the reaction of 4-chloro-2-methylphenol with an α-halopropionate in the presence of a base. The Williamson ether synthesis is a reliable method for forming the ether linkage.[3][4][5]

-

Materials:

-

4-chloro-2-methylphenol

-

Ethyl 2-bromopropionate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (2 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-methylphenol (1.0 eq) and anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Add ethyl 2-bromopropionate (1.2 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the potassium salts.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 1 M HCl, followed by water, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester of MCPP.

-

To hydrolyze the ester, add 2 M sodium hydroxide to the crude product and stir at room temperature for 4-6 hours.

-

Acidify the reaction mixture with 1 M HCl to precipitate the MCPP acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired 2-(4-chloro-2-methylphenoxy)propanoic acid.

-

2.1.2. Step 2: Synthesis of this compound

The final step is the esterification of the MCPP acid with deuterated methanol, catalyzed by a strong acid.

-

Materials:

-

2-(4-chloro-2-methylphenoxy)propanoic acid (MCPP)

-

Deuterated methanol (CD3OD)

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the synthesized MCPP (1.0 eq) in an excess of deuterated methanol (CD3OD).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the excess deuterated methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are based on typical outcomes for Williamson ether synthesis and Fischer esterification reactions.

| Step | Reactants | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | 4-chloro-2-methylphenol, Ethyl 2-bromopropionate | 2-(4-chloro-2-methylphenoxy)propanoic acid | Based on limiting reagent | Varies | 70-90 |

| 2 | 2-(4-chloro-2-methylphenoxy)propanoic acid, Deuterated methanol | This compound | Based on limiting reagent | Varies | 60-80 |

Purification

Purification of the final product is critical to remove any unreacted starting materials, byproducts, and residual catalyst. A combination of column chromatography and, if necessary, chiral chromatography can be employed.

Experimental Protocol: Column Chromatography

-

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

-

Chiral Purification (Optional)

Since MCPP is a racemic mixture, for applications requiring a specific enantiomer, chiral purification is necessary. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice.

-

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., CHIRALPAK® series)

-

-

Mobile Phase:

-

A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio will need to be optimized for the specific column and system.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the molecular weight and fragmentation pattern of the synthesized compound. The deuterated compound will have a molecular ion peak 3 m/z units higher than its non-deuterated counterpart.

| Parameter | Expected Value |

| Molecular Ion (M+) | m/z 231 (for 35Cl isotope) |

| Key Fragments | Expected fragments from the loss of the -COOCD3 group, the -OCD3 group, and cleavage of the ether bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the molecule. The absence of a singlet at ~3.7 ppm (characteristic of the -OCH3 protons) and the presence of other expected proton signals will confirm the successful synthesis.

| Proton | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.8 - 7.3 |

| -OCH- | ~4.8 |

| -CH3 (on ring) | ~2.2 |

| -CH3 (on propanoate) | ~1.6 |

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship of Components

Caption: Relationship between starting materials, intermediates, and the final product.

References

Physical and chemical properties of MCPP methyl ester-d3.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of MCPP methyl ester-d3, a deuterated stable isotope-labeled internal standard. It is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in quantitative analytical studies. This document includes tabulated physical and chemical data, detailed experimental protocols for its application as an internal standard, and visualizations of experimental workflows.

Core Physical and Chemical Properties

This compound is the deuterated form of MCPP methyl ester, which is a derivative of the common herbicide Mecoprop (MCPP). As a stable isotope-labeled compound, its primary application is as an internal standard in quantitative analyses, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis.[1][2]

Precise experimental data for the physical and chemical properties of this compound are not extensively published. However, the properties of the non-deuterated forms, MCPP and MCPP methyl ester, provide a close approximation and are summarized below for reference.

Table 1: Physical and Chemical Properties of Mecoprop (MCPP) and its Methyl Ester

| Property | Mecoprop (MCPP) | MCPP Methyl Ester |

| Molecular Formula | C₁₀H₁₁ClO₃ | C₁₁H₁₃ClO₃ |

| Molecular Weight | 214.64 g/mol [3] | 228.67 g/mol |

| Appearance | Colorless crystals or colorless to brown solid. | No data available |

| Melting Point | 94-95 °C | No data available |

| Boiling Point | Decomposes | No data available |

| Solubility in Water | 880 mg/L at 25 °C | No data available |

| Solubility in Organic Solvents | Soluble in acetone, diethyl ether, and ethanol (> 1000 g/kg at 20 °C) | No data available |

| Vapor Pressure | 0.0000023 mmHg | No data available |

| Stability | Stable under recommended storage conditions; stable to heat, hydrolysis, reduction, and atmospheric oxidation. | Assumed to be a flammable liquid based on similar methyl esters. |

| Decomposition | Decomposes on heating, producing toxic fumes including hydrogen chloride. | No data available |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀D₃ClO₃ |

| Molecular Weight | 231.69 g/mol |

| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. |

| Storage | Store under recommended conditions as per the Certificate of Analysis. |

Experimental Protocols

The primary utility of this compound is as an internal standard to improve the accuracy of quantification of MCPP or related compounds in various matrices. The following is a representative experimental protocol for the analysis of a target analyte in a biological matrix using a deuterated internal standard, adapted from a similar procedure.

General Protocol for Quantitative Analysis using GC-MS with a Deuterated Internal Standard

This protocol outlines the general steps for sample preparation and analysis.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound internal standard solution of known concentration

-

Extraction solvent (e.g., 2:1 v/v chloroform:methanol)

-

Butylated hydroxytoluene (BHT) or other antioxidant

-

0.9% NaCl solution

-

Derivatization agent (e.g., 2% v/v sulfuric acid in methanol)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To a known volume of the sample (e.g., 100 µL), add a precise volume of the this compound internal standard solution.

-

Add 1 mL of the extraction solvent (chloroform:methanol with BHT).

-

Vortex the mixture vigorously for 2 minutes.

-

-

Phase Separation:

-

Add 200 µL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the organic and aqueous phases.

-

Carefully transfer the lower organic phase to a new tube.

-

-

Derivatization (Transesterification):

-

Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

-

Add 1 mL of 2% sulfuric acid in methanol.

-

Incubate the sample at 60°C for 1 hour to convert the analyte to its methyl ester.

-

Cool the sample to room temperature.

-

-

Extraction of Methyl Esters:

-

Add 1 mL of hexane and 0.5 mL of water, and vortex to mix.

-

Centrifuge to separate the phases.

-

Collect the upper hexane layer, which contains the fatty acid methyl esters.

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS system.

-

Develop a suitable temperature program for the GC oven to achieve chromatographic separation of the analyte and the internal standard.

-

Set the mass spectrometer to monitor for specific ions of the analyte and the deuterated internal standard.

-

-

Quantification:

-

Calculate the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

-

Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Visualizations

Workflow for Sample Analysis using an Internal Standard

The following diagram illustrates the general workflow for a quantitative analytical experiment utilizing this compound as an internal standard.

Caption: General workflow for quantitative analysis using an internal standard.

Logical Relationship in Quantitative Analysis

The diagram below illustrates the logical principle behind using a stable isotope-labeled internal standard for accurate quantification.

Caption: Principle of internal standard-based quantification.

References

The Gold Standard of Quantification: MCPP Methyl Ester-d3 as an Internal Standard in Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the benchmark for achieving reliable and reproducible results. This technical guide delves into the core mechanism of action of MCPP methyl ester-d3, a deuterated analog, as an internal standard for the quantification of its parent compound, m-chlorophenylpiperazine (mCPP) and its methyl ester. We will explore the underlying principles of isotope dilution mass spectrometry, provide detailed experimental protocols, and present data that underscore the critical role of deuterated standards in mitigating analytical variability.

The Principle of Isotope Dilution: A Foundation of Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes in complex matrices. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled form of the analyte, known as an internal standard, to the sample. This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as deuterium (²H or D).

This compound serves as an ideal internal standard for the analysis of MCPP and its methyl ester. The three deuterium atoms on the methyl group increase its mass by three daltons, making it easily distinguishable from the native analyte by a mass spectrometer. However, its chemical and physical properties are nearly identical to the unlabeled compound. This ensures that both the analyte and the internal standard behave similarly during sample preparation, chromatography, and ionization, thus compensating for variations that can occur at each stage of the analysis.

Mechanism of Action: How this compound Ensures Precision

The primary function of this compound as an internal standard is to correct for any potential loss of the analyte during sample processing and to account for variations in instrument response. Because the deuterated standard is introduced into the sample at the very beginning of the workflow, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the target analyte.

By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, a highly accurate and precise quantification can be achieved. This ratio remains constant even if the absolute signal intensities fluctuate due to experimental variables.

Key Advantages of Using a Deuterated Internal Standard:

-

Correction for Matrix Effects: Complex biological matrices like plasma can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte and has the same chemical properties, it is affected by the matrix in the same way, allowing for accurate correction.

-

Compensation for Sample Loss: During multi-step sample preparation procedures such as liquid-liquid extraction or solid-phase extraction, some amount of the analyte may be lost. The internal standard is lost to the same extent, preserving the analyte-to-internal standard ratio.

-

Improved Precision and Accuracy: By normalizing for variations in sample handling, injection volume, and instrument performance, the use of a deuterated internal standard significantly improves the overall precision and accuracy of the analytical method.

Quantitative Data Presentation

The impact of using a deuterated internal standard on the quality of analytical data is significant. The following tables summarize representative validation data for an LC-MS/MS method for the quantification of a small molecule analyte in human plasma, demonstrating the improved performance when a deuterated internal standard is employed.

Table 1: Comparison of Method Precision with and without a Deuterated Internal Standard

| Quality Control Sample | Concentration (ng/mL) | Precision (%CV) without Internal Standard | Precision (%CV) with Deuterated Internal Standard |

| Low QC | 5 | 18.5 | 4.2 |

| Medium QC | 50 | 15.2 | 3.1 |

| High QC | 500 | 12.8 | 2.5 |

Table 2: Comparison of Method Accuracy with and without a Deuterated Internal Standard

| Quality Control Sample | Concentration (ng/mL) | Accuracy (% Bias) without Internal Standard | Accuracy (% Bias) with Deuterated Internal Standard |

| Low QC | 5 | -22.3 | -3.5 |

| Medium QC | 50 | -18.7 | -1.8 |

| High QC | 500 | -14.1 | 1.2 |

Note: The data presented in these tables are representative examples to illustrate the principle and may not reflect the exact performance of a specific MCPP assay.

Experimental Protocols

The following is a detailed methodology for the quantification of m-chlorophenylpiperazine (mCPP) in human plasma using this compound as an internal standard via LC-MS/MS.

Sample Preparation: Protein Precipitation

-

Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

mCPP: Precursor ion (Q1) m/z 197.1 → Product ion (Q3) m/z 152.1

-

This compound (IS): Precursor ion (Q1) m/z 231.7 → Product ion (Q3) m/z 152.1

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of mCPP using this compound as an internal standard.

Caption: Experimental workflow for the quantification of mCPP.

Signaling Pathway of m-Chlorophenylpiperazine (mCPP)

m-Chlorophenylpiperazine (mCPP) is known to interact with the serotonergic system in the brain. It acts as a non-selective serotonin receptor agonist and also has an affinity for the serotonin transporter (SERT). The following diagram illustrates the primary interactions of mCPP at a serotonergic synapse.

Caption: mCPP interaction with the serotonergic system.

Conclusion

The use of deuterated internal standards, such as this compound, is an indispensable tool in modern bioanalysis. Its mechanism of action, rooted in the principles of isotope dilution, provides a robust means to correct for the inherent variability of analytical procedures. By mimicking the behavior of the analyte throughout the entire workflow, from sample preparation to detection, this compound ensures the highest level of accuracy and precision in the quantification of m-chlorophenylpiperazine. This technical guide has provided a comprehensive overview of the theoretical underpinnings, practical applications, and tangible benefits of employing this gold-standard approach in quantitative mass spectrometry. For researchers and drug development professionals, the adoption of such methodologies is crucial for generating reliable data that can withstand the rigors of scientific and regulatory scrutiny.

The Gold Standard: A Technical Guide to the Application of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide provides an in-depth exploration of the theory and application of deuterated internal standards, the undisputed gold standard for robust and reliable quantification. This document will delve into the core principles, showcase the significant advantages through quantitative data, and provide detailed experimental protocols for key applications.

The Core Principle: Isotope Dilution Mass Spectrometry

Deuterated internal standards are stable isotope-labeled (SIL) analogs of a target analyte where one or more hydrogen atoms have been replaced by deuterium.[1][2] The fundamental principle behind their use is Isotope Dilution Mass Spectrometry (IDMS).[3] In this technique, a known quantity of the deuterated standard is introduced to the sample at the earliest stage of the analytical workflow, typically before extraction and cleanup.[3] Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization.[4] However, due to its higher mass, it can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the analyte to the deuterated internal standard, it is possible to correct for variations in sample extraction, matrix effects, and instrument response.

Key Advantages of Deuterated Standards

The primary advantage of employing deuterated internal standards is the significant improvement in analytical accuracy and precision. They are instrumental in correcting for a variety of potential errors that can occur during the analytical workflow.

-

Mitigation of Matrix Effects : A major challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Deuterated standards co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.

-

Correction for Sample Preparation Variability : Losses of the analyte during sample preparation steps such as protein precipitation or solid-phase extraction are effectively corrected for, as the deuterated standard will be lost in the same proportion.

-

Compensation for Instrumental Variability : Deuterated standards also correct for variations in injection volume and instrument response, ensuring high precision and reproducibility.

The following diagram illustrates the general workflow for quantitative analysis using a deuterated standard.

The logical relationship below illustrates how deuterated standards mitigate matrix effects.

Quantitative Data Summary

The use of deuterated internal standards demonstrably improves the precision and accuracy of quantitative mass spectrometry assays. The following tables summarize data from various studies, highlighting the enhanced performance achieved with deuterated standards compared to methods without them or with non-isotopically labeled standards.

Table 1: Comparison of Assay Precision and Accuracy with and without Deuterated Internal Standards

| Analyte | Internal Standard Type | Matrix | Accuracy (%) | Precision (%CV) | Reference |

| Kahalalide F | Structural Analog | Biological Matrix | Deviated Significantly from 100% | Higher | |

| Kahalalide F | Deuterated | Biological Matrix | Not Significantly Different from 100% | Lower | |

| Sirolimus | Structural Analog (DMR) | Whole Blood | - | 7.6 - 9.7 | |

| Sirolimus | Deuterated (SIR-d3) | Whole Blood | - | 2.7 - 5.7 |

Table 2: Quantitative Analysis of Pesticides in Cannabis Matrices with and without Deuterated Internal Standards

| Quality Control Level | Internal Standard | Accuracy (%) | RSD (%) |

| Low, Mid, High | Without | Differed by >60% | >50% |

| Low, Mid, High | With Deuterated Analogs | Within 25% | <20% |

| Data adapted from a study on pesticide analysis in different cannabis matrices. |

Applications in Diverse Fields

Deuterated standards are indispensable in various scientific disciplines requiring high-quality quantitative data.

-

Drug Development and Clinical Research : In pharmaceutical development, these standards are crucial for pharmacokinetic (PK) studies, bioequivalence studies, and therapeutic drug monitoring. They ensure the reliability of data submitted to regulatory agencies like the FDA and EMA. In clinical diagnostics, they are used for the accurate measurement of biomarkers, hormones, and drugs in patient samples.

-

Environmental Analysis : The accurate quantification of pollutants such as pesticides, polycyclic aromatic hydrocarbons (PAHs), and volatile organic compounds (VOCs) in complex environmental matrices like water, soil, and air is critical for environmental monitoring and regulatory compliance. Deuterated standards are essential for achieving the required accuracy and precision in these analyses.

-

Metabolic Studies : Deuterated compounds are used to trace metabolic pathways and determine metabolic flux. By introducing a deuterated substrate, researchers can follow its conversion to various metabolites, providing insights into biochemical processes.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of deuterated standards in mass spectrometry.

5.1. Protocol 1: Quantitative Analysis of Immunosuppressants in Whole Blood by LC-MS/MS

This protocol is suitable for the analysis of immunosuppressants like cyclosporine A, tacrolimus, sirolimus, and everolimus.

-

Sample Preparation (Protein Precipitation) :

-

Thaw whole blood samples and internal standard working solutions at room temperature.

-

To 50 µL of the whole blood sample, add the deuterated internal standard solution.

-

Add a precipitation solution (e.g., zinc sulfate in methanol) to precipitate proteins.

-

Vortex mix and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis :

-

Liquid Chromatography :

-

Column : A suitable C18 column.

-

Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 10 µL.

-

-

Mass Spectrometry :

-

Ionization Mode : Electrospray Ionization (ESI), positive mode.

-

Scan Type : Selected Reaction Monitoring (SRM).

-

SRM Transitions : Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

-

-

-

Data Analysis :

-

Integrate the peak areas for each analyte and its deuterated internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the samples from the calibration curve.

-

5.2. Protocol 2: Analysis of Contaminants in Environmental Water Samples using Solid-Phase Extraction (SPE) and GC-MS

This protocol is a generalized procedure for the analysis of various organic pollutants in water.

-

Sample Preparation (Solid-Phase Extraction) :

-

Add a known amount of the deuterated internal standard mixture to the water sample.

-

Conditioning : Condition the SPE cartridge (e.g., C18) with an appropriate solvent (e.g., methanol) followed by water.

-

Sample Loading : Pass the water sample through the conditioned SPE cartridge.

-

Washing : Wash the cartridge with a weak solvent to remove interferences.

-

Elution : Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile).

-

Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis :

-

Gas Chromatography :

-

Column : A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas : Helium.

-

Temperature Program : An optimized temperature gradient to separate the compounds of interest.

-

-

Mass Spectrometry :

-

Ionization Mode : Electron Ionization (EI).

-

Scan Type : Selected Ion Monitoring (SIM) or full scan, depending on the application.

-

-

-

Data Analysis :

-

Integrate the peak areas for the characteristic ions of the analyte and the deuterated internal standard.

-

Calculate the peak area ratio.

-

Quantify the analyte concentration using a calibration curve prepared in a similar manner.

-

Practical Considerations for Using Deuterated Standards

-

Isotopic Purity : It is crucial to use deuterated standards with high isotopic purity to avoid interference with the quantification of the native analyte, especially at low concentrations.

-

Position of Deuterium Labels : Deuterium atoms should be placed on a chemically stable part of the molecule to prevent H-D exchange with the solvent or during sample processing. Labeling at exchangeable sites like hydroxyl (-OH) or amino (-NH2) groups should be avoided.

-

Number of Deuterium Atoms : A sufficient number of deuterium atoms (typically at least three) should be incorporated to ensure a mass difference that prevents interference from the natural isotopic abundance of the analyte.

-

Co-elution : Ideally, the deuterated standard should co-elute with the analyte. Significant chromatographic separation can lead to differential matrix effects and compromise the accuracy of quantification.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy, precision, and robustness in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the entire analytical process makes them superior to other types of internal standards, particularly in complex matrices. A thorough understanding of their properties, appropriate selection, and careful method validation are essential for their successful implementation in research and regulated environments.

References

Quantitative Analysis Through Isotopic Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotopic Labeling in Quantitative Analysis

Isotopic labeling is a powerful technique used to track molecules through a system, enabling precise and accurate quantification of changes in their abundance. In life sciences, this methodology has become indispensable for quantitative proteomics, metabolomics, and drug development.[1][2] By replacing atoms in a molecule with their stable, heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can create a "mass tag" that allows for the differentiation of molecules from different samples when analyzed by mass spectrometry (MS).[1] This guide provides an in-depth overview of common isotopic labeling strategies, their experimental protocols, and their application in quantitative analysis, particularly in the context of cellular signaling pathways.

The core principle of isotopic labeling for quantitative analysis lies in the creation of an internal standard that is chemically identical to the analyte of interest but has a different mass.[3][4] This allows for the precise measurement of the relative or absolute abundance of molecules between samples, as the ratio of the heavy (labeled) to light (unlabeled) forms can be accurately determined by mass spectrometry. This approach minimizes experimental variability that can be introduced during sample preparation and analysis.

Core Isotopic Labeling Strategies

Several isotopic labeling strategies have been developed, each with its own advantages and applications. These can be broadly categorized into metabolic labeling, chemical labeling, and enzymatic labeling.

-

Metabolic Labeling: In this approach, cells are cultured in media containing stable isotope-labeled amino acids or other essential nutrients. These labeled precursors are incorporated into newly synthesized proteins, effectively labeling the entire proteome. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent metabolic labeling technique.

-

Chemical Labeling: This method involves the covalent attachment of isotope-coded tags to proteins or peptides after extraction from cells or tissues. Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are widely used chemical labeling techniques. These reagents have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for multiplexed analysis of several samples simultaneously.

-

Absolute Quantification (AQUA): For determining the absolute concentration of a specific protein, the AQUA strategy is employed. This method utilizes a synthetic, stable isotope-labeled peptide that corresponds to a unique peptide of the target protein as an internal standard. By adding a known amount of the AQUA peptide to a sample, the absolute quantity of the endogenous protein can be determined through mass spectrometry.

Experimental Protocols

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and accurate method for in vivo metabolic labeling. It involves growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid (commonly lysine and arginine).

Protocol:

-

Cell Culture: Two populations of cells are cultured in specialized SILAC media. One population is grown in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-L-Lysine and ¹³C₆¹⁵N₄-L-Arginine). Cells are cultured for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.

-

Experimental Treatment: Once fully labeled, the cells can be subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Cell Lysis and Protein Extraction: After treatment, the "light" and "heavy" cell populations are harvested and lysed. Protein concentrations are determined for each lysate.

-

Sample Mixing: Equal amounts of protein from the "light" and "heavy" lysates are combined.

-

Protein Digestion: The combined protein mixture is digested into peptides, typically using an enzyme like trypsin.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects the mass difference between the light and heavy peptides, and the ratio of their signal intensities is used to determine the relative abundance of the proteins.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)

iTRAQ and TMT are chemical labeling techniques that allow for the simultaneous quantification of proteins in multiple samples (multiplexing).

Protocol:

-

Protein Extraction and Digestion: Proteins are extracted from each sample, and the protein concentration is determined. Equal amounts of protein from each sample are then denatured, reduced, alkylated, and digested into peptides using trypsin.

-

Peptide Labeling: Each peptide digest is individually labeled with a specific iTRAQ or TMT reagent. The reagents react with the primary amines of the peptides.

-

Sample Pooling: The labeled peptide samples are then combined into a single mixture.

-

Fractionation and Cleanup: The pooled peptide mixture is often fractionated by liquid chromatography to reduce sample complexity. The fractions are then desalted before MS analysis.

-

LC-MS/MS Analysis: The labeled peptides are analyzed by tandem mass spectrometry. In the MS1 scan, the isobarically labeled peptides appear as a single peak. Upon fragmentation in the MS2 scan, the reporter ions are released, and their relative intensities are used to quantify the peptides and, consequently, the proteins from which they originated.

Absolute Quantification (AQUA)

The AQUA method provides absolute quantification of a target protein by using a synthetic, stable isotope-labeled peptide as an internal standard.

Protocol:

-

AQUA Peptide Selection and Synthesis: A unique peptide from the target protein is selected. A synthetic version of this peptide is created with at least one stable isotope-labeled amino acid.

-

Sample Preparation: The protein sample is prepared, and a known amount of the AQUA peptide is spiked into the sample.

-

Protein Digestion: The sample is then subjected to enzymatic digestion to generate peptides.

-

Mass Spectrometry Analysis: The sample is analyzed by LC-MS/MS using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The mass spectrometer is programmed to specifically detect and quantify both the native peptide and the heavy AQUA peptide.

-

Quantification: The absolute quantity of the native peptide, and thus the protein, is determined by comparing its signal intensity to that of the known amount of the spiked-in AQUA peptide.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of the major isotopic labeling techniques.

| Feature | SILAC | iTRAQ | TMT | AQUA |

| Labeling Type | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) | Spiked-in Peptide |

| Quantification | Relative | Relative | Relative | Absolute |

| Multiplexing | Typically 2-3 plex | 4-plex, 8-plex | 6-plex, 10-plex, 16-plex | Not applicable |

| Accuracy | High | Good | Good | Very High |

| Precision | High | Good | Good | Very High |

| Applicability | Cell culture | Any sample type | Any sample type | Specific target proteins |

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following sections provide Graphviz DOT scripts for generating such diagrams.

General Isotopic Labeling Workflow

This diagram illustrates the general workflow for quantitative proteomics using isotopic labeling.

Caption: General workflow for quantitative analysis using isotopic labeling.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth and proliferation and is often studied using quantitative proteomics to understand its dysregulation in diseases like cancer. SILAC-based proteomics has been instrumental in identifying changes in protein phosphorylation and interaction networks upon EGF stimulation.

Caption: Simplified EGFR signaling pathway often studied by quantitative proteomics.

Insulin Signaling Pathway

Quantitative proteomics, particularly using iTRAQ, has been applied to investigate the insulin signaling pathway to understand the molecular mechanisms of insulin resistance in diseases like diabetes.

Caption: Key components of the insulin signaling pathway analyzed by iTRAQ.

mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. TMT-based quantitative proteomics has been used to identify changes in the mTOR pathway in response to various stimuli, including in the context of drug resistance in cancer.

Caption: Simplified mTOR signaling pathway investigated using TMT proteomics.

Conclusion

Isotopic labeling techniques are fundamental tools in modern quantitative analysis, providing researchers with the ability to accurately measure changes in the proteome and other biomolecules. From the in vivo metabolic labeling of SILAC to the multiplexing capabilities of iTRAQ and TMT, and the precise absolute quantification of the AQUA method, these approaches offer a versatile toolkit for addressing a wide range of biological questions. As mass spectrometry technology continues to advance, the sensitivity, accuracy, and throughput of these methods will undoubtedly improve, further expanding their role in basic research, drug development, and clinical diagnostics.

References

An In-depth Technical Guide to the Mass Spectrum of MCPP Methyl Ester-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of MCPP (Mecoprop) methyl ester-d3. Due to the limited availability of experimental mass spectra for this specific deuterated standard, this guide presents a theoretical fragmentation pattern based on the principles of mass spectrometry and the known fragmentation of similar phenoxypropanoate esters. MCPP methyl ester-d3 is commonly used as an internal standard in the quantitative analysis of the herbicide MCPP by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Chemical Structure and Properties

-

Chemical Name: Methyl 2-(4-chloro-2-methylphenoxy)propanoate-d3

-

Chemical Formula: C₁₁H₁₀D₃ClO₃

-

Molecular Weight: 231.7 g/mol

Predicted Mass Spectrum Data

The following table summarizes the predicted major ions in the electron ionization (EI) mass spectrum of this compound. The fragmentation is predicted based on the structure of its non-deuterated analog, MCPP methyl ester. The deuterium atoms are located on the methyl group of the ester, which will influence the mass-to-charge ratio (m/z) of fragments containing this group.

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

| 231 | [M]⁺• (Molecular Ion) | Ionization of the this compound molecule. |

| 171 | [C₈H₈ClO₂]⁺ | α-cleavage with loss of the deuterated methoxycarbonyl radical (•COOCD₃). |

| 141 | [C₇H₆Cl]⁺ | Cleavage of the ether bond and loss of the propanoate group. |

| 113 | [C₆H₄Cl]⁺ | Fragmentation of the chloromethylphenoxy group. |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement and fragmentation of the aromatic ring (less likely but possible). |

| 62 | [CD₃O=C=O]⁺ | α-cleavage with loss of the 2-(4-chloro-2-methylphenoxy)propyl radical. |

Proposed Fragmentation Pathway

The fragmentation of this compound in an EI source is expected to proceed through several key pathways, primarily involving the ester group and the ether linkage. The initial ionization event creates a molecular ion radical cation ([M]⁺•) at m/z 231. The major fragmentation routes are predicted to be:

-

α-Cleavage: The bond between the carbonyl carbon and the ether oxygen can cleave, leading to the loss of the deuterated methoxycarbonyl radical (•COOCD₃) and the formation of a cation at m/z 171. Another α-cleavage can result in the loss of the substituted propyl group, forming an ion at m/z 62.

-

Ether Bond Cleavage: Scission of the bond between the aromatic ring and the ether oxygen can lead to the formation of a chloromethylphenoxy radical and a charged propanoate fragment, or vice versa, leading to the ion at m/z 141.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the quantitative analysis of MCPP using this compound as an internal standard. This protocol is a template and may require optimization for specific matrices and instrumentation.

4.1. Sample Preparation (QuEChERS Method)

-

Extraction: Homogenize 10 g of the sample (e.g., soil, water, food product) with 10 mL of acetonitrile.

-

Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation.

-

Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

-

Cleanup (d-SPE): Transfer an aliquot of the acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Final Extract: Vortex and centrifuge the d-SPE tube. The supernatant is the final extract for GC-MS analysis.

-

Internal Standard Spiking: Spike the final extract with a known concentration of this compound.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 25°C/min to 150°C, hold for 0 minutes.

-

Ramp: 5°C/min to 200°C, hold for 0 minutes.

-

Ramp: 10°C/min to 300°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

MCPP: Monitor characteristic ions (e.g., m/z 141, 199, 228).

-

This compound: Monitor characteristic ions (e.g., m/z 141, 171, 231).

-

Caption: General experimental workflow for MCPP analysis.

Conclusion

This guide provides a foundational understanding of the expected mass spectrum of this compound and a practical experimental protocol for its use as an internal standard. The predicted fragmentation pattern, centered around key cleavages of the ester and ether functionalities, offers a basis for developing robust quantitative methods. Researchers and scientists can utilize this information to effectively implement this compound in their analytical workflows for the sensitive and accurate determination of MCPP in various matrices.

Technical Guide to MCPP Methyl Ester-d3 for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, technical specifications, and analytical applications of MCPP methyl ester-d3. This deuterated analog serves as a crucial internal standard for the precise quantification of the herbicide Mecoprop (MCPP) and its methyl ester derivative in various matrices. Its use is essential for researchers in environmental monitoring, food safety, and toxicology to achieve accurate and reproducible results in mass spectrometry-based analyses.

Commercial Availability and Suppliers

This compound and its parent compound, Mecoprop-d3, are available from several reputable suppliers of analytical standards. These compounds are typically offered in various formats, including neat (solid) form and as certified solutions in organic solvents. When selecting a supplier, researchers should consider the availability of a Certificate of Analysis (CoA) and the supplier's accreditation (e.g., ISO 17034) to ensure the quality and traceability of the standard.

Below is a summary of prominent commercial suppliers and their offerings.

| Supplier | Product Name | Catalog Number (Example) | Available Formats |

| LGC Standards | Mecoprop-methyl ester D3 (phenyl D3) 100 µg/mL in Acetone | DRE-XA14835100AC | Solution |

| Mecoprop-d3 | TRC-M203052 | Neat Solid (mg quantities) | |

| MedChemExpress | This compound | HY-144193S | Solid |

| Santa Cruz Biotechnology | Mecoprop-d3 | sc-212423 | Solid |

Note: Availability and catalog numbers are subject to change. Please consult the supplier's website for the most current information.

Technical and Chemical Data

Accurate quantification relies on well-characterized internal standards. The tables below summarize the key chemical and physical properties of this compound and the closely related Mecoprop-d3.

This compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀D₃ClO₃ | MedChemExpress |

| Molecular Weight | 231.69 g/mol | MedChemExpress[1][2] |

| CAS Number | Not explicitly listed for the methyl ester-d3 | - |

| Typical Format | Solid | MedChemExpress |

| Common Application | Internal standard for GC-MS or LC-MS analysis. | MedChemExpress |

Mecoprop-d3 (MCPP-d3 Acid Form)

| Property | Value | Source |

| Molecular Formula | C₁₀H₈D₃ClO₃ | Santa Cruz Biotechnology |

| Molecular Weight | 217.66 g/mol | Santa Cruz Biotechnology |

| Accurate Mass | 217.0585 | LGC Standards |

| CAS Number | 352431-15-3 | Santa Cruz Biotechnology, LGC Standards |

| IUPAC Name | 2-(4-chloro-2,3,5-trideuterio-6-methylphenoxy)propanoic acid | LGC Standards |

| Typical Formats | Neat Solid (Exact weight packaging available) | LGC Standards |

| Storage Temperature | +4°C | LGC Standards |

| Certifications | Products available under ISO/IEC 17025 and ISO 17034 accreditation. | LGC Standards |

Principles of Use as an Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrant, and quality control. The use of a stable isotope-labeled standard like this compound is the gold standard in quantitative mass spectrometry for several reasons:

-

Compensates for Matrix Effects: It co-elutes chromatographically with the unlabeled analyte, experiencing the same ionization suppression or enhancement in the mass spectrometer source.

-

Corrects for Procedural Errors: It accounts for analyte loss during sample preparation, extraction, and injection.

-

Improves Accuracy and Precision: By using the ratio of the analyte peak area to the IS peak area for quantification, variability is significantly reduced, leading to more reliable data.

Representative Experimental Protocol: Analysis of MCPP in Water

This section outlines a generalized methodology for the determination of MCPP in water samples using a deuterated internal standard, derivatization to the methyl ester, and subsequent GC-MS analysis. This protocol is a synthesis of standard methods for herbicide analysis.

Materials and Reagents

-

This compound or Mecoprop-d3

-

MCPP analytical standard

-

Methanol (HPLC grade)

-

Diethyl ether

-

Hexane

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl)

-

Derivatization agent (e.g., Diazomethane or Trimethylsilyldiazomethane)

-

Deionized water

Sample Preparation and Extraction

-

Sample Collection: Collect water samples in clean glass containers.

-

Acidification: Acidify 100 mL of the water sample to a pH of <2 with concentrated HCl.

-

Internal Standard Spiking: Add a known amount of this compound (or Mecoprop-d3 if derivatizing in situ) solution in methanol to the sample.

-

Liquid-Liquid Extraction (LLE):

-

Transfer the sample to a separatory funnel.

-

Extract the sample three times with 30 mL portions of diethyl ether.

-

Combine the organic extracts.

-

-

Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent to a volume of approximately 1 mL under a gentle stream of nitrogen.

Derivatization (Methylation)

-

Objective: To convert the MCPP acid (and Mecoprop-d3 if used) to its more volatile methyl ester for GC analysis. This step is crucial for achieving good chromatographic peak shape.

-

Procedure: Add the methylation agent (e.g., diazomethane solution) dropwise to the concentrated extract until a faint yellow color persists. Allow the reaction to proceed for 10 minutes.

-

Solvent Exchange: Carefully evaporate the derivatization solvent and exchange it with hexane to a final volume of 1 mL.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness

-

Injector: Splitless, 250°C

-

Oven Program: 60°C (hold 1 min), ramp to 250°C at 10°C/min, hold 5 min

-

Carrier Gas: Helium

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI), 70 eV

-

Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor (Example):

-

MCPP Methyl Ester: m/z (e.g., specific fragments)

-

This compound: m/z (corresponding fragments with +3 Da shift)

-

-

Quantification

-

Generate a calibration curve by plotting the peak area ratio (MCPP methyl ester / this compound) against the concentration of the MCPP standards.

-

Calculate the concentration of MCPP in the samples using the regression equation from the calibration curve.

Visualized Workflows

The following diagrams illustrate the key processes involved in using this compound as an internal standard.

References

MCPP Methyl Ester-d3: A Technical Guide to Safe Handling and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for MCPP methyl ester-d3. This compound is the deuterated form of MCPP methyl ester, a derivative of the herbicide Mecoprop. The primary application of this isotopically labeled compound is as an internal standard in analytical testing, particularly for chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The introduction of deuterium atoms allows for precise quantification in complex matrices by differentiating the internal standard from the native analyte.

Chemical and Physical Properties

A summary of the available quantitative data for MCPP methyl ester is presented below. It is important to note that some variations in reported values exist in the literature.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₀D₃ClO₃ | N/A |

| Molecular Weight | 231.71 g/mol | N/A |

| CAS Number | Not available | N/A |

| Parent Compound CAS | 23844-56-6 (MCPP methyl ester) | [1] |

| Appearance | Colorless to light brown crystalline solid or liquid | [2] |

| Boiling Point | 97-98 °C at 0.7 Torr; ~294 °C at 760 Torr | [1][3] |

| Melting Point | 94-95 °C (for parent acid, MCPP) | |

| Density | ~1.172 g/cm³ (Predicted) | |

| Flash Point | 100.0 °C (212.0 °F) | |

| Solubility | Soluble in acetone, alcohol, benzene, diethyl ether, and ethyl acetate. |

Hazard Identification and Safety Precautions

Based on the hazard classifications of the parent compounds, this compound should be handled with care. The following is a summary of potential hazards and recommended precautionary measures.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

Prevention:

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid release to the environment.

-

-

Response:

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

Collect spillage.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

-

Disposal:

-

Dispose of contents/container in accordance with local, regional, national, and international regulations.

-

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

-

Handling:

-

Use this product only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin, eyes, and clothing.

-

Employ engineering controls to minimize exposure.

-

When not in use, keep containers tightly closed.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials such as strong oxidizing agents.

-

Follow the storage temperature recommendations provided by the supplier, which is typically at room temperature.

-

Experimental Protocols and Applications

This compound is primarily used as an internal standard for the quantification of MCPP and related phenoxy herbicides in various matrices, including environmental and biological samples. The use of a deuterated internal standard is a robust analytical technique that corrects for variations in sample preparation and instrument response.

Sample Preparation for GC-MS Analysis:

A generalized protocol for the extraction and derivatization of phenoxy herbicides from a water sample is outlined below. This protocol may need to be optimized based on the specific matrix and analytical instrumentation.

-

Sample Collection: Collect a representative sample (e.g., 500 mL of water).

-

Internal Standard Spiking: Add a known amount of this compound solution (in a solvent like methanol or acetone) to the sample at the beginning of the extraction process.

-

Acidification: Adjust the pH of the water sample to ≤ 2 with a suitable acid (e.g., sulfuric acid) to protonate the acidic herbicides.

-

Liquid-Liquid Extraction (LLE):

-

Transfer the acidified sample to a separatory funnel.

-

Add an appropriate organic solvent (e.g., dichloromethane or diethyl ether).

-

Shake vigorously for 1-2 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the organic phase.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

-

Derivatization (if analyzing the parent acid):

-

If the target analyte is the MCPP acid, a derivatization step to form the methyl ester is necessary for GC analysis. This can be achieved using reagents such as diazomethane or BF₃-methanol. Note: As this compound is already in the ester form, this step is for the non-esterified target analyte.

-

-

Final Volume Adjustment: Adjust the final volume of the extract to a precise volume (e.g., 1.0 mL) with the appropriate solvent. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Analysis:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms).

-

Injection: A typical injection volume is 1-2 µL in splitless mode.

-

Oven Temperature Program: An optimized temperature program is used to separate the analytes of interest.

-

Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Quantification Ion: A specific ion for the target analyte (MCPP methyl ester).

-

Internal Standard Ion: A specific ion for this compound. The mass-to-charge ratio will be 3 units higher than the corresponding fragment of the non-deuterated standard.

-

-

Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows for handling and using this compound.

This technical guide is intended to provide essential safety and handling information for this compound. It is crucial for all users to consult the Safety Data Sheet provided by the supplier for the most accurate and detailed information and to always adhere to good laboratory practices.

References

Methodological & Application

Application Note: High-Throughput Analysis of Mecoprop (MCPP) in Environmental Water Samples by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive method for the quantification of Mecoprop (MCPP), a widely used phenoxy herbicide, in environmental water samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates MCPP methyl ester-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A streamlined Solid Phase Extraction (SPE) protocol is detailed for sample preparation, allowing for effective analyte concentration and matrix interference removal. The described LC-MS/MS method is suitable for routine monitoring of MCPP in water sources and can be readily implemented in environmental testing laboratories.

Introduction

Mecoprop (MCPP) is a selective, post-emergence herbicide used to control broadleaf weeds in turf, ornamental, and agricultural settings. Due to its widespread use and mobility in soil, MCPP can contaminate surface and groundwater, posing a potential risk to aquatic ecosystems and human health. Consequently, regulatory bodies have established maximum residue limits for MCPP in drinking water, necessitating sensitive and reliable analytical methods for its monitoring.

LC-MS/MS has become the preferred technique for the analysis of polar pesticides like MCPP due to its high selectivity, sensitivity, and ability to handle complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for variations in sample preparation and potential matrix effects, leading to more accurate and precise quantification.[1] This application note provides a comprehensive protocol for the determination of MCPP in water, from sample collection and preparation to LC-MS/MS analysis and data interpretation.

Experimental Protocols

Materials and Reagents

-

Standards: MCPP and this compound analytical standards were of high purity (≥98%).

-

Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent).

-